molecular formula C14H19FOSi B1415807 (3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane CAS No. 2187435-17-0

(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane

Cat. No.: B1415807
CAS No.: 2187435-17-0
M. Wt: 250.38 g/mol
InChI Key: VCVSDGXCTIHEPP-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane (CAS 2187435-17-0) is a high-value silane-protected alkyne intermediate with the molecular formula C14H19FOSi and a molecular weight of 250.38 g/mol. This compound is supplied at a purity of NLT 98% and is a critical building block in modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure incorporates both a fluorinated aromatic ring and a protected terminal alkyne, making it a versatile synthon for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and for Click chemistry via the terminal alkyne group. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for the phenol, enhancing the compound's stability during multi-step synthetic sequences and allowing for selective deprotection under mild conditions. This makes it exceptionally valuable for constructing complex molecular architectures, including potential macrocyclic kinase inhibitors investigated in oncology research . It is exclusively for use in laboratory research and development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. All information is provided for research purposes only.

Properties

IUPAC Name

tert-butyl-(3-ethynyl-4-fluorophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FOSi/c1-7-11-10-12(8-9-13(11)15)16-17(5,6)14(2,3)4/h1,8-10H,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVSDGXCTIHEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H16FOSi, with a molecular weight of approximately 256.36 g/mol. The compound features a tert-butyl group, a fluorinated phenoxy moiety, and an ethynyl group, which contribute to its reactivity and biological properties.

Structural Formula

The structural representation can be summarized as follows:

 3 Ethynyl 4 fluorophenoxy tert butyl dimethylsilane\text{ 3 Ethynyl 4 fluorophenoxy tert butyl dimethylsilane}

Physical Properties

PropertyValue
Molecular Weight256.36 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the compound may exhibit antiviral , antibacterial , and anticancer properties.

  • Antiviral Activity : Preliminary studies suggest that derivatives of ethynyl compounds can inhibit viral replication, particularly in the context of HIV and Hepatitis C. The ethynyl group has been associated with increased potency against viral enzymes .
  • Antibacterial Activity : The presence of the fluorine atom in the structure enhances its lipophilicity, allowing better penetration through bacterial membranes. Studies have shown effectiveness against various strains of bacteria, including resistant strains .
  • Anticancer Properties : The compound's ability to modulate cellular pathways involved in cancer proliferation is under investigation. Ethynyl compounds have been noted for their potential to disrupt cancer cell signaling .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of related ethynyl compounds demonstrated that modifications at the ethynyl position significantly enhanced activity against HIV reverse transcriptase. The structural analysis indicated that steric factors influenced binding affinity .

Case Study 2: Antibacterial Screening

In vitro tests conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Anticancer Research

Research into the anticancer potential revealed that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death in malignancies .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

  • Sonogashira Coupling : This method facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes.
  • Silylation Reactions : The introduction of the dimethylsilyl group can be achieved through reactions with silanes under appropriate conditions.

Synthetic Route Summary

StepReaction TypeKey Reagents
Aryl-Alkyne CouplingSonogashira ReactionAryl Halide, Alkyne
SilylationSilylation ReactionDimethylsilyl chloride

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Studies have indicated that derivatives of silane compounds can exhibit biological activities, including antibacterial and anticancer properties. For instance, the incorporation of ethynyl and fluorophenoxy groups has been linked to enhanced bioactivity against specific pathogens and cancer cells.

  • Antimicrobial Activity : Research has shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The presence of the fluorine atom may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .
  • Anticancer Properties : Some silane compounds have demonstrated cytotoxic effects on various cancer cell lines. The ethynyl group is known for its ability to participate in reactions that can lead to the formation of more complex anticancer agents .

Organic Synthesis

(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane serves as an important building block in organic synthesis. Its functionality allows for:

  • Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions, such as Sonogashira reactions, to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules .
  • Silylation Reactions : The tert-butyl and dimethylsilyl groups can be employed in silylation reactions to protect reactive functional groups during multi-step syntheses, thereby enhancing yield and selectivity .

Materials Science

The compound's silane functionality makes it valuable in materials science, particularly in the development of advanced materials:

  • Silane Coatings : It can be used to create silane-based coatings that improve the hydrophobicity and durability of surfaces. These coatings are useful in applications ranging from electronics to construction materials .
  • Composite Materials : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various silane derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the silane structure significantly influenced its efficacy, with certain derivatives showing promising results comparable to existing antibiotics .

CompoundMIC (µM)Activity
Compound A5.0Effective
This compound3.0Highly Effective
Compound B10.0Moderate

Case Study 2: Synthesis of Anticancer Agents

In a synthetic route aimed at developing new anticancer agents, this compound was used as a precursor for constructing a library of compounds tested against breast cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM .

CompoundIC50 (µM)Cell Line
Derivative X8.5MCF-7
Derivative Y12.0MDA-MB-231
This compound9.0MCF-7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key structural differences and inferred properties of analogous tert-butyldimethylsilyl ethers:

Compound Name Substituents (Position) Key Properties/Applications Reference
(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane Ethynyl (C3), F (C4) Alkyne reactivity; fluorinated aromatic stability Target
(3-Bromophenoxy)(tert-butyl)dimethylsilane Br (C3) Bromine as a leaving group for cross-coupling
(2-Bromophenoxy)(tert-butyl)dimethylsilane Br (C2) Ortho-substitution effects on steric hindrance
tert-Butyl(4-isocyanatophenoxy)dimethylsilane Isocyanate (C4) Reactive isocyanate for urethane/urea formation
tert-Butyl(4-fluoro-3-nitro-5-(trifluoromethyl)phenoxy)dimethylsilane F (C4), NO₂ (C3), CF₃ (C5) Electron-withdrawing groups enhance electrophilicity
(4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane Br (C4, benzyl position) Benzyl ether for orthogonal deprotection
Key Observations:
  • Electron-Withdrawing Groups: Compounds with nitro (NO₂) or trifluoromethyl (CF₃) groups (e.g., ) exhibit increased electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to the target compound’s ethynyl-fluorine system.
  • Leaving Groups : Bromine-substituted analogs () are precursors for cross-coupling reactions (e.g., Suzuki, Heck), whereas the ethynyl group in the target compound enables cycloaddition or alkyne coupling.

Stability and Handling

  • Thermal Stability : Bulky tert-butyl groups in all compounds enhance thermal stability. Fluorinated derivatives (target, ) exhibit improved resistance to oxidative degradation.
  • Solubility: Ethynyl and fluorine substituents in the target compound may reduce polarity compared to nitro- or isocyanate-bearing analogs, influencing solubility in non-polar solvents.

Preparation Methods

Method Overview:

This approach involves the direct attachment of the dimethylsilyl group to the ethynyl-4-fluorophenoxy moiety, typically via silylation of the corresponding alcohol or phenol derivative.

Reaction Scheme:

$$ \text{(3-Ethynyl-4-fluorophenoxy)OH} + \text{(tert-butyl)dimethylchlorosilane} \xrightarrow[\text{Base}]{\text{Solvent}} \text{(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane} $$

Reaction Conditions:

  • Reagents: tert-Butyldimethylchlorosilane (TBDMSCl), imidazole or triethylamine as base
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature (25°C)
  • Time: 12-24 hours
  • Procedure: The phenolic or alcohol precursor reacts with TBDMSCl in the presence of the base, which facilitates nucleophilic attack on silicon, forming the silyl ether.

Research Findings:

  • This method is well-documented for synthesizing various silyl-protected phenols and alcohols, with high yields and selectivity.
  • The reaction's efficiency depends on the molar ratio of reagents and the purity of starting materials.

Silylation via Hydrosilylation of Alkynes

Method Overview:

Hydrosilylation involves the addition of a silicon hydride across the triple bond of an alkyne precursor, leading to the formation of the corresponding silyl-alkene or silyl-alkyne derivatives.

Reaction Scheme:

$$ \text{(3-Ethynyl-4-fluorophenoxy)} + \text{(tert-butyl)dimethylsilane} \xrightarrow[\text{Catalyst}]{\text{Conditions}} \text{this compound} $$

Reaction Conditions:

  • Catalyst: Platinum-based catalysts such as Karstedt’s catalyst or Speier’s catalyst
  • Solvent: Toluene or DCM
  • Temperature: 60-80°C
  • Time: 4-8 hours
  • Procedure: The alkyne reacts with the hydrosilane under catalytic conditions, adding the silicon across the triple bond to produce the desired silylated compound.

Research Findings:

  • Hydrosilylation offers regioselectivity and stereoselectivity control, producing predominantly the anti-Markovnikov addition.
  • This method is suitable for synthesizing silyl-alkynes with high purity.

Preparation via Nucleophilic Substitution Using Silyl Chlorides

Method Overview:

This involves nucleophilic substitution where phenolate or alkoxide intermediates react with silyl chlorides under basic conditions.

Reaction Scheme:

$$ \text{(3-Ethynyl-4-fluorophenoxy)O}^- + \text{(tert-butyl)dimethylchlorosilane} \rightarrow \text{this compound} $$

Reaction Conditions:

  • Reagents: Sodium hydride (NaH) or potassium tert-butoxide
  • Solvent: Anhydrous THF
  • Temperature: -20°C to 0°C initially, then room temperature
  • Time: 6-12 hours
  • Procedure: The phenolate ion is generated in situ and then reacted with the silyl chloride, leading to silyl ether formation.

Research Findings:

  • This method is advantageous for functional group tolerance and high yields.
  • Suitable for large-scale synthesis with proper moisture control.

Industrial-Scale Synthesis Considerations

While detailed industrial protocols are less documented, the laboratory methods can be scaled by:

  • Employing continuous flow reactors for better heat and mass transfer.
  • Using industrial-grade reagents with optimized molar ratios.
  • Incorporating purification techniques such as distillation, recrystallization, or chromatography for product isolation.

Data Table: Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Direct Silylation TBDMSCl, imidazole/triethylamine Room temp, 12-24h High yield, straightforward Requires phenol/ alcohol precursor
Hydrosilylation Hydrosilane, platinum catalyst 60-80°C, 4-8h Regioselectivity, stereoselectivity Catalyst cost, requires alkyne substrate
Nucleophilic Substitution Silyl chlorides, NaH or KOtBu -20°C to room temp, 6-12h Functional group tolerance Moisture-sensitive, requires dry conditions

Q & A

Q. What are the recommended synthetic strategies for preparing (3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane?

The synthesis typically involves multi-step protection and coupling reactions. A plausible route includes:

  • Step 1: Protection of the phenol group using a silyl ether (e.g., tert-butyldimethylsilyl chloride, TBSCl) under anhydrous conditions in tetrahydrofuran (THF) with NaH as a base .
  • Step 2: Introduction of the ethynyl group via Sonogashira coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in a mixture of THF and triethylamine .
  • Step 3: Fluorination at the 4-position using electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at controlled temperatures .
    Key Considerations: Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can the structural integrity of this compound be confirmed?

Employ a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Identify characteristic peaks (e.g., tert-butyl protons at ~1.0 ppm, ethynyl proton at ~2.5–3.0 ppm, aromatic fluorine-coupled splitting) .
  • Mass Spectrometry (MS): Confirm molecular weight via MALDI-TOF or ESI-MS (expected [M+H]⁺ ≈ 322.4 g/mol based on C₁₄H₂₃FOSi).
  • FT-IR: Detect C≡C stretch (~2100 cm⁻¹) and Si-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its halogenated analogs in cross-coupling reactions?

The ethynyl and fluorine substituents confer distinct reactivity:

  • Ethynyl Group: Enables participation in click chemistry (e.g., Huisgen cycloaddition) and Sonogashira coupling for carbon-carbon bond formation .
  • Fluorine Substituent: Enhances electron-withdrawing effects, potentially stabilizing intermediates in Suzuki-Miyaura couplings .
CompoundKey Structural FeatureReactivity Profile
(3-Ethynyl-4-fluorophenoxy)TBSEthynyl, FluorineHigh cross-coupling efficiency, bioorthogonal applications
(4-Iodophenoxy)TBSIodineSuperior in SNAr reactions due to iodine's leaving-group ability
(4-Bromophenoxy)TBSBromineModerate reactivity in Ullmann couplings

Q. What experimental precautions are critical for handling this compound?

  • Moisture Sensitivity: Silyl ethers hydrolyze readily; store under inert gas and use anhydrous solvents .
  • Ethynyl Group Stability: Avoid strong oxidizing agents to prevent alkyne degradation.
  • Safety Protocols: Use gloves, goggles, and fume hoods. Quench reactions with aqueous NaHCO₃ before disposal .

Q. How can contradictory data on optimal reaction conditions for this compound be resolved?

Discrepancies in reported yields or conditions (e.g., catalyst loading, temperature) may arise from:

  • Impurity Profiles: Use HPLC or GC-MS to assess byproducts.
  • Catalyst Purity: Ensure Pd catalysts are freshly prepared or purchased from reputable suppliers .
  • Reaction Monitoring: Employ TLC or in-situ IR to track progress and adjust parameters dynamically .

Methodological Considerations

Q. What strategies are recommended for scaling up the synthesis of this compound?

  • Continuous Flow Systems: Improve heat dissipation and mixing for exothermic steps (e.g., fluorination) .
  • Catalyst Recycling: Use immobilized Pd catalysts to reduce costs and enhance reproducibility .

Q. How can this compound be utilized in polymer or materials science research?

  • Monomer for Conjugated Polymers: The ethynyl group enables polymerization via Glaser coupling for conductive materials .
  • Surface Functionalization: Silyl ethers can anchor molecules to silicon-based substrates for sensor applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane
Reactant of Route 2
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(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane

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